molecular formula C9H10O B1582427 2-Vinylanisole CAS No. 612-15-7

2-Vinylanisole

Cat. No. B1582427
CAS RN: 612-15-7
M. Wt: 134.17 g/mol
InChI Key: SFBTTWXNCQVIEC-UHFFFAOYSA-N
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Description

2-Vinylanisole, also known as 1-Methoxy-2-vinylbenzene, is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a mono-isotopic mass of 134.073166 Da . It is used in various applications, including as a flavoring agent .


Molecular Structure Analysis

The molecular structure of 2-Vinylanisole consists of a vinyl group (-CH=CH2) attached to an anisole (methoxybenzene) molecule . The linear formula for 2-Vinylanisole is C6H4(OCH3)CHCH2 .


Physical And Chemical Properties Analysis

2-Vinylanisole has a refractive index of n20/D 1.5540 (lit.) . It has a boiling point of 36-43 °C/0.5 mmHg (lit.) and a density of 0.999 g/mL at 25 °C (lit.) . Its molecular weight is 134.18 .

Scientific Research Applications

1. Applications in Material Science

2-Vinylanisole has been used in the study of acid zeolites, where it forms a distinctive purple species upon adsorption. This compound's interaction with zeolites has been extensively studied, providing insights into its spectroscopic properties and structural characteristics (Fernández, Martí, & García, 1999). Additionally, it has applications in the development of high refractive index ophthalmic lens materials. Studies have shown that copolymerization of 3-vinylanisole and 4-vinylanisole with other compounds can produce materials with significant UV-blocking effects, making them suitable for use as ophthalmic lens materials (Kim & Sung, 2010).

2. Use in Energy Storage Technologies

In energy storage, 2-vinylanisole has been involved in the development of solid polymer electrolytes for lithium batteries. The synthesis of comb-like copolymers incorporating 4-vinylanisole has shown potential in improving ionic conductivity, which is crucial for the efficiency of lithium batteries (Daigle et al., 2015).

3. Environmental and Analytical Chemistry Applications

2-Vinylanisole plays a role in the detection of hazardous chemicals. For instance, its derivatives have been used in the colorimetric and fluorometric detection of cyanide ions, a toxic compound with significant environmental and health impacts. The tuning of 2-vinylanisole's photophysical properties allows for the rapid and sensitive detection of cyanide in various environments (Zhong et al., 2018).

4. Biological and Ecological Research

In ecological research, 4-vinylanisole has been identified as an aggregation pheromone in locusts, playing a key role in the sexual maturation and reproductive synchrony of these insects. This discovery provides vital insights into the behavioral ecology of locusts and can aid in the development of strategies for pest control (Chen et al., 2021).

Safety And Hazards

2-Vinylanisole is classified as a flammable liquid (Category 4, H227) according to the GHS classification . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

1-ethenyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBTTWXNCQVIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25267-32-7
Record name Benzene, 1-ethenyl-2-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25267-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID9060605
Record name Benzene, 1-ethenyl-2-methoxy-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name o-Vinylanisole
Source Human Metabolome Database (HMDB)
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Boiling Point

197.00 °C. @ 760.00 mm Hg
Record name o-Vinylanisole
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Product Name

2-Vinylanisole

CAS RN

612-15-7
Record name 1-Ethenyl-2-methoxybenzene
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Record name 2-Vinylanisole
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Record name Benzene, 1-ethenyl-2-methoxy-
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Record name Benzene, 1-ethenyl-2-methoxy-
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Record name o-vinylanisole
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Record name 2-VINYLANISOLE
Source FDA Global Substance Registration System (GSRS)
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Record name o-Vinylanisole
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URL http://www.hmdb.ca/metabolites/HMDB0036441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 °C
Record name o-Vinylanisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, in dry dimethylsulfoxide (15 mL) was suspended 1.92 g (48.0 mmol) of 60% sodium hydride washed with hexane, after stirring the suspension at 85° C. for 30 minutes, it was cooled to room temperature and then, in an ice bath, a dry dimethylsulfoxide (35 mL) solution containing 17.2 g (48.2 mmol) of methyl(triphenyl)phosphonium bromide was gradually added dropwise thereto. After stirring at room temperature for 20 minutes, 4.83 mL (40.1 mmol) of commercially available 2-methoxybenzaldehyde was added dropwise thereto, and the resulting mixture was stirred at room temperature for 1 hour and then at 65° C. for 3 hours. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 3.29 g (24.5 mmol, Yield: 61.1%) of 1-methoxy-2-vinylbenzene.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
17.2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
CC Scarborough, SS Stahl - Organic Letters, 2006 - ACS Publications
… The somewhat hindered 2-vinylanisole substrate was less reactive than the other analogues, and the best yield was obtained at a higher reaction temperature (60 C) with the use of a …
Number of citations: 108 pubs.acs.org
SD Friis, MT Pirnot, LN Dupuis… - Angewandte …, 2017 - Wiley Online Library
… This trend also applied to vinylarenes, with 2-chloroquinoline providing higher yield and enantioselectivity compared to 2-bromoquinoline in the hydroarylation of 2-vinylanisole (…
Number of citations: 95 onlinelibrary.wiley.com
T Rünzi, U Tritschler, P Roesle… - …, 2012 - ACS Publications
… of 2-vinylanisole after ethylene insertion into a palladium–(2-anisyl) bond (Scheme 3). … Furthermore, traces of 2-vinylanisole and one not fully identified styrene derivative were detected …
Number of citations: 67 pubs.acs.org
J Shen, J Zhang, W Wu, P Banerjee, S Zhou - Gels, 2023 - mdpi.com
… Specifically, we synthesize an anisole-based nanogel core from the polymerization and crosslinking of 2-vinylanisole monomers (PVAS) followed by a deposition of the thermo-…
Number of citations: 8 www.mdpi.com
SE Denmark, CR Butler - Journal of the American Chemical …, 2008 - ACS Publications
… Further, the preparation of 1-vinylnaphthalene and 2-vinylanisole demonstrates tolerance of moderate steric hindrance in the reaction, without any deleterious effect on yield (entries 2 …
Number of citations: 134 pubs.acs.org
S Shen, F Zhang, L Gao, S Zeng, J Zheng - Drug metabolism and disposition, 2010 - ASPET
… mg of 2-vinylanisole dissolved in 10 ml of anhydrous dimethylformamide was added 300 mg of sodium thiomethoxide, and the mixture was refluxed until TLC showed that 2-vinylanisole …
Number of citations: 10 dmd.aspetjournals.org
DG Piotrowska, M Cieślak, K Krolewska… - Archiv der …, 2011 - Wiley Online Library
5‐Arylisoxazolidin‐3‐yl‐3‐diethoxyphosphonates have been synthesized from N‐methyl‐C‐diethoxyphosphorylnitrone and vinyl aryls in good yields and their transformation into the …
Number of citations: 23 onlinelibrary.wiley.com
D González‐Martínez, V Gotor… - … Synthesis & Catalysis, 2019 - Wiley Online Library
… The extension of the methodology to a representative component of the family of styrenes such as 2-vinylanisole has been also demonstrated, revealing that the sequential approach …
Number of citations: 17 onlinelibrary.wiley.com
PF Fu, L Brard, Y Li, TJ Marks - Journal of the American Chemical …, 1995 - ACS Publications
… The olefin 2-vinylanisole was prepared from o-anisaldehyde (Aldrich) in a similar fashion and purified by an identical procedure. Phenylsilane was obtained commercially (Aldrich, …
Number of citations: 369 pubs.acs.org
JV Musso, M Benedikter, P Gebel, V Gramm… - Polymer …, 2021 - pubs.rsc.org
… Lastly, quenching of the polymerization of M2 initiated by the action of I28 was performed using 2-vinylanisole and the polymer was subjected to matrix-assisted laser-desorption time of …
Number of citations: 5 pubs.rsc.org

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